Selegiline(1+) -

Selegiline(1+)

Catalog Number: EVT-1594518
CAS Number:
Molecular Formula: C13H18N+
Molecular Weight: 188.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selegiline(1+) is a phenethylamine alkaloid. It is a conjugate acid of a selegiline.
Source

Selegiline was originally synthesized by Zoltan Ecseri at the Chinoin Pharmaceutical Company. The compound has gained prominence due to its unique pharmacological profile and therapeutic applications in neurodegenerative disorders .

Classification

Selegiline is classified as:

  • Drug Class: Monoamine oxidase B inhibitor, norepinephrine releasing agent, antidepressant.
  • Pharmacological Action: Inhibition of monoamine oxidase B and enhancement of catecholaminergic activity .
Synthesis Analysis

Methods

Selegiline can be synthesized through various methods, including traditional chemical synthesis and more modern chemoenzymatic techniques. The latter employs biocatalysts for more efficient and selective reactions.

  1. Traditional Chemical Synthesis:
    • A common method involves multiple steps including reduction, dehydration cyclization, propynylation, and methylation. This process typically requires careful control of temperature and reagents to optimize yield and purity .
  2. Chemoenzymatic Synthesis:
    • A recent approach utilizes engineered imine reductases for stereoselective reductive amination. This method has shown high conversion rates (up to 97%) and selectivity for the desired enantiomer of selegiline .

Technical Details

The synthesis generally follows these steps:

  • Reduction of a precursor compound under controlled conditions.
  • Cyclization to form an intermediate.
  • Propynylation followed by another reduction step.
  • Methylation to yield selegiline.
  • Finally, salification with hydrochloric acid to produce selegiline hydrochloride .
Molecular Structure Analysis

Structure

Selegiline is a substituted phenethylamine with the following chemical structure:

  • IUPAC Name: (R)-N, N-dimethyl-1-phenylpropan-2-amine
  • Molecular Formula: C9_9H11_11N
  • Molecular Weight: 149.19 g/mol

Data

The compound features a chiral center, which contributes to its pharmacological efficacy. The specific stereoisomer used therapeutically is the (R)-enantiomer, which exhibits greater biological activity compared to its counterpart .

Chemical Reactions Analysis

Reactions

Selegiline undergoes several key reactions during its synthesis:

  1. Reduction: Converting ketones or imines into amines.
  2. Cyclization: Forming cyclic structures from linear precursors.
  3. Methylation: Adding methyl groups to nitrogen atoms to enhance lipophilicity and bioavailability.

Technical Details

The reactions are typically catalyzed by various agents such as aluminum trichloride or sodium cyanoborohydride under specific temperature conditions to ensure high yields and selectivity .

Mechanism of Action

Selegiline primarily acts as an irreversible inhibitor of monoamine oxidase B, leading to increased levels of dopamine in the synaptic cleft. This mechanism is crucial for its therapeutic effects in Parkinson's disease:

  1. Inhibition of Monoamine Oxidase B: By blocking this enzyme, selegiline prevents the breakdown of dopamine.
  2. Release of Norepinephrine: At higher concentrations, it also promotes the release of norepinephrine and serotonin by inhibiting monoamine oxidase A .
  3. Agonistic Effects on Trace Amine Associated Receptor 1: This may contribute to its stimulant effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Melting Point: Approximately 120–125 °C.
  • pH Range: Typically around neutral when dissolved in water.

Relevant Data

Selegiline exhibits significant protein binding (85–90%) and undergoes hepatic metabolism with an elimination half-life ranging from 1.2 to 3.5 hours depending on the administration route (oral vs transdermal) .

Applications

Selegiline is primarily used in:

  • Treatment of Parkinson's Disease: It helps manage symptoms by enhancing dopaminergic function.
  • Adjunct Therapy for Depression: Particularly in cases resistant to standard treatments.
  • Potential Cognitive Enhancer: Research is ongoing regarding its effects on cognitive functions due to its dopaminergic activity .
Mechanistic Elucidation of Monoamine Oxidase Isoform Selectivity

Structural Determinants of MAO-B vs. MAO-A Binding Affinity

The selective inhibition of monoamine oxidase B (MAO-B) by selegiline(1+) at therapeutic concentrations (≤10 mg/day) arises from distinct structural features within the enzyme's substrate cavity. MAO-B possesses a bipartite binding pocket with an entrance cavity (300 ų) and substrate cavity (400 ų) separated by Ile199. This configuration optimally accommodates selegiline's propargylamine group (C≡C-CH₂-N) within a hydrophobic gating region flanked by Tyr326, Leu171, and Phe168 residues [7] [8]. Comparative crystallographic analyses reveal that MAO-A features a single larger cavity (550 ų) with greater conformational flexibility and a Phe208 residue at the gatekeeper position instead of Ile199. This structural difference creates steric and electronic incompatibility for selegiline binding at low concentrations [7].

The chiral specificity of selegiline(1+) further enhances its MAO-B selectivity. The (R)-enantiomer (selegiline) exhibits >500-fold higher binding affinity for MAO-B than the (S)-enantiomer due to optimal positioning of its phenethyl moiety against Tyr398 and Tyr435 aromatic residues. This configuration enables hydrogen-bonding interactions between the selegiline's amino group and Cys172 thiolate, while the phenyl ring establishes π-π stacking with Tyr326 – interactions notably absent in MAO-A [3] [7]. Mutagenesis studies demonstrate that substitution of Ile199 to phenylalanine in MAO-B reduces selegiline affinity by 35-fold, confirming this residue's critical role in selective binding [7].

Table 1: Key Structural Determinants Governing Selegiline(1+) Binding Selectivity

Structural FeatureMAO-BMAO-AEffect on Selegiline Binding
Gatekeeper ResidueIle199Phe208Creates steric exclusion in MAO-A
Cavity Volume700 ų (bipartite)550 ų (single)Optimizes propargylamine positioning in MAO-B
Hydrophobic ResiduesTyr326, Leu171, Phe168Ile335, Leu97, Phe352Enhanced hydrophobic interactions in MAO-B
Key H-bond PartnerCys172Not conservedStabilizes covalent adduct formation
Aromatic ResiduesTyr398, Tyr435Phe208, Tyr407Enhanced π-stacking in MAO-B

Irreversible Inhibition Kinetics Through Covalent Flavin Adduct Formation

Selegiline(1+) exhibits mechanism-based inhibition characterized by time-dependent, irreversible enzyme inactivation. This process initiates with reductive nucleophilic attack where the flavin N5 atom (FAD) attacks the terminal carbon of selegiline's propargyl group, forming an initial charge-transfer complex [1] [7]. Kinetic isotope studies using deuterated propargyl groups demonstrate rate-limiting hydrogen abstraction during this step. Subsequent allylic isomerization yields a stable flavin-propargyl adduct (FADH₂-propargylamine complex) that permanently inactivates the enzyme [7].

The kinetic parameters of inhibition reveal distinctive properties: selegiline exhibits a kinact of 0.18 min⁻¹ and KI of 15 μM for MAO-B, compared to 0.04 min⁻¹ and 220 μM for MAO-A. This 14-fold difference in specificity constant (kinact/KI) underlies its isoform selectivity at low concentrations. The half-life of enzyme recovery from inhibition exceeds 14 days for MAO-B, consistent with covalent adduct formation requiring de novo enzyme synthesis for functional restoration [3] [7].

Spectrofluorometric analyses of inhibited enzymes show a characteristic absorbance shift at 456 nm → 410 nm, confirming modification of the flavin cofactor. Mass spectrometry of tryptic digests identifies a +210 Da adduct on the flavin-binding domain, corresponding to the covalently bound propargylamine moiety. This adduct formation distorts the isoalloxazine ring of FAD, preventing its re-oxidation and halting catalytic turnover [1] [7].

Table 2: Kinetic Parameters of Selegiline(1+) Inhibition Against MAO Isoforms

ParameterMAO-BMAO-AMethod of Determination
kinact (min⁻¹)0.18 ± 0.020.04 ± 0.01Progress curve analysis
KI (μM)15.2 ± 1.8220 ± 25Steady-state kinetics
Specificity Constant (kinact/KI)0.01180.00018Fluorescence quenching
t₁/₂ for Inhibition (min)3.8517.3Time-dependent inactivation
t₁/₂ for Enzyme Recovery (days)>14~3Enzyme activity restoration kinetics

Concentration-Dependent Shift From Selective to Non-Selective Inhibition

The dose-response relationship of selegiline(1+) exhibits a biphasic inhibition profile governed by fundamental chemical principles. At concentrations ≤10 mg/day (plasma concentration ≈10 nM), selegiline achieves >95% MAO-B inhibition with <15% MAO-A inhibition. This therapeutic window of selectivity narrows significantly above 20 mg/day, where MAO-A inhibition rises exponentially to >80% at 30-60 mg/day [3] [7]. This transition occurs because selegiline's concentration surpasses its KI for MAO-B (15 μM) and approaches its KI for MAO-A (220 μM), overwhelming the kinetic selectivity through mass action.

The molecular basis for this shift involves saturation of high-affinity sites in MAO-B and subsequent binding to lower-affinity sites in MAO-A. Isothermal titration calorimetry reveals two distinct binding events: a high-affinity exothermic interaction (Kd = 0.8 nM) corresponding to MAO-B binding, and a lower-affinity endothermic interaction (Kd = 4.2 μM) representing MAO-A engagement [7]. At concentrations exceeding 10 μM, selegiline occupies both isoforms with near-efficiency, transforming into a non-selective MAO inhibitor that increases synaptic concentrations of serotonin, norepinephrine, and dopamine [3] [7].

This concentration-dependent selectivity profile has profound biochemical implications. Tyramine challenge studies demonstrate that plasma tyramine sensitivity increases 3-fold when selegiline concentrations shift from selective (5 mg/day) to non-selective (40 mg/day) dosing regimens. The dietary tyramine threshold decreases from 400 mg to 50 mg during this transition, confirming crossover MAO-A inhibition in the gastrointestinal tract and liver at higher concentrations [7] [9].

Table 3: Concentration-Dependent Inhibition Profile of Selegiline(1+)

Plasma ConcentrationMAO-B Inhibition (%)MAO-A Inhibition (%)Clinical SelectivityTyramine Threshold (mg)
5 nM23 ± 3<5MAO-B selective>500
10 nM86 ± 412 ± 2MAO-B selective400
100 nM98 ± 135 ± 3Transitional250
1 μM>9962 ± 4Non-selective150
10 μM>9989 ± 3Non-selective50

Properties

Product Name

Selegiline(1+)

IUPAC Name

methyl-(1-phenylpropan-2-yl)-prop-2-ynylazanium

Molecular Formula

C13H18N+

Molecular Weight

188.29 g/mol

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/p+1

InChI Key

MEZLKOACVSPNER-UHFFFAOYSA-O

Canonical SMILES

CC(CC1=CC=CC=C1)[NH+](C)CC#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.